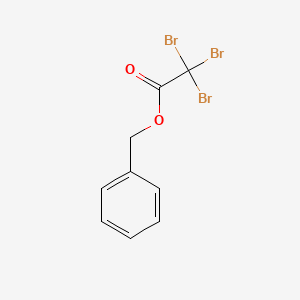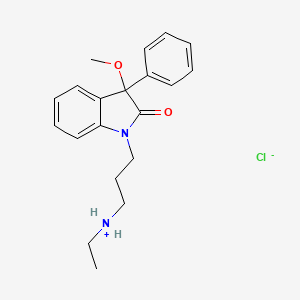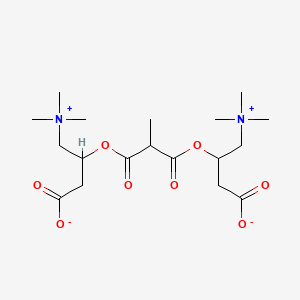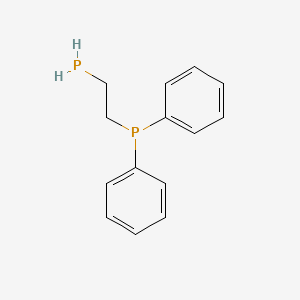
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a pentyloxyphenyl group and a propyl-piperidinyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. Typically, the process begins with the preparation of the pentyloxyphenyl intermediate, which is then reacted with a propyl-piperidinyl ester under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
科学研究应用
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
作用机制
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride: This compound has a similar structure but with a heptyloxy group instead of a pentyloxy group.
Carbamic acid, (3-(butyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride: This compound has a butyloxy group, making it slightly different in terms of its chemical properties and applications.
Uniqueness
The uniqueness of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride lies in its specific molecular configuration, which imparts unique chemical and biological properties. Its pentyloxy group provides distinct reactivity and interaction profiles compared to similar compounds with different alkoxy groups.
属性
CAS 编号 |
105384-07-4 |
|---|---|
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
(1-propylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-15-24-19-9-7-8-17(16-19)21-20(23)25-18-10-13-22(12-4-2)14-11-18;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
InChI 键 |
JSEXWWDPNOHASV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)









![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)


